![molecular formula C57H36 B14244272 1,1',1'',1'''-{Methanetetrayltetrakis[(4,1-phenylene)ethyne-2,1-diyl]}tetrabenzene CAS No. 326793-02-6](/img/structure/B14244272.png)
1,1',1'',1'''-{Methanetetrayltetrakis[(4,1-phenylene)ethyne-2,1-diyl]}tetrabenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrakis[4-(phenylethynyl)phenyl]methane is an organic compound with the molecular formula C33H20. It is a tetrahedral molecule consisting of a central carbon atom bonded to four phenylethynyl groups.
準備方法
Synthetic Routes and Reaction Conditions
Tetrakis[4-(phenylethynyl)phenyl]methane can be synthesized through the Sonogashira–Hagihara coupling reaction. This reaction involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically takes place under an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine .
Industrial Production Methods
Scaling up this reaction for industrial purposes would involve optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity .
化学反応の分析
Types of Reactions
Tetrakis[4-(phenylethynyl)phenyl]methane undergoes various chemical reactions, including:
Oxidation: The phenylethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form saturated hydrocarbons.
Substitution: The phenylethynyl groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as ketones and aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of substituted phenylethynyl derivatives.
科学的研究の応用
Tetrakis[4-(phenylethynyl)phenyl]methane has several scientific research applications:
Materials Science: Used as a building block for the synthesis of microporous organic polymers (MOPs) and covalent organic frameworks (COFs).
Organic Electronics: Employed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its conjugated structure and electronic properties.
Chemical Sensors: Utilized in the fabrication of chemical sensors for detecting volatile organic compounds (VOCs) and other analytes.
作用機序
The mechanism of action of Tetrakis[4-(phenylethynyl)phenyl]methane is primarily related to its ability to form stable, conjugated structures. The phenylethynyl groups provide extended π-conjugation, which enhances the electronic properties of the compound. This extended conjugation allows for efficient charge transport and light absorption, making it suitable for applications in organic electronics and materials science .
類似化合物との比較
Similar Compounds
Tetrakis(4-ethynylphenyl)silane: Similar in structure but with a silicon atom at the center instead of carbon.
Tetrakis(4-ethynylphenyl)ethene: Contains an ethene group instead of a methane group at the center.
Uniqueness
Tetrakis[4-(phenylethynyl)phenyl]methane is unique due to its tetrahedral structure and the presence of phenylethynyl groups, which provide extended conjugation and enhance its electronic properties. This makes it particularly suitable for applications in organic electronics and materials science, where efficient charge transport and light absorption are crucial .
特性
CAS番号 |
326793-02-6 |
|---|---|
分子式 |
C57H36 |
分子量 |
720.9 g/mol |
IUPAC名 |
1-(2-phenylethynyl)-4-[tris[4-(2-phenylethynyl)phenyl]methyl]benzene |
InChI |
InChI=1S/C57H36/c1-5-13-45(14-6-1)21-25-49-29-37-53(38-30-49)57(54-39-31-50(32-40-54)26-22-46-15-7-2-8-16-46,55-41-33-51(34-42-55)27-23-47-17-9-3-10-18-47)56-43-35-52(36-44-56)28-24-48-19-11-4-12-20-48/h1-20,29-44H |
InChIキー |
KZGBJGJHEKGADG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C(C3=CC=C(C=C3)C#CC4=CC=CC=C4)(C5=CC=C(C=C5)C#CC6=CC=CC=C6)C7=CC=C(C=C7)C#CC8=CC=CC=C8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


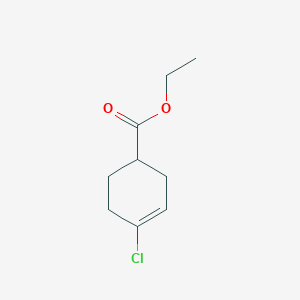
![1-Benzyl-2-[(E)-(4-methoxyphenyl)diazenyl]-1H-imidazole](/img/structure/B14244203.png)

![Naphtho[2,3-b]furan-2,7-dione, 4,4a-dihydro-6-hydroxy-3,4a,5-trimethyl-](/img/structure/B14244216.png)
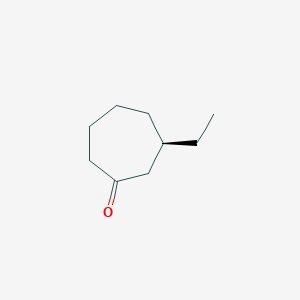
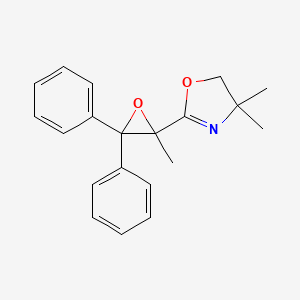
![4-(2,5-Diazabicyclo[2.2.1]heptan-2-yl)aniline](/img/structure/B14244256.png)
![pyridin-3-ylmethyl N-[1-[[(2S,3R)-1-(3,5-difluorophenyl)-4-[(3-ethylphenyl)methylamino]-3-hydroxybutan-2-yl]amino]-3-heptan-4-ylsulfonyl-1-oxopropan-2-yl]carbamate;hydrochloride](/img/structure/B14244259.png)
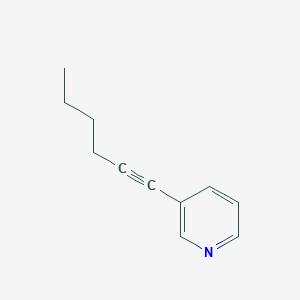
![2,4-Di-tert-butyl-6-({[(pyridin-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14244266.png)

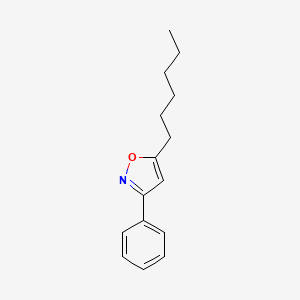
![2H-Quinolizine, octahydro-4-[4-(4-pyridinylthio)phenyl]-](/img/structure/B14244285.png)

